molecular formula C24H14F6N2O3 B2824499 3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 303996-92-1

3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B2824499
CAS RN: 303996-92-1
M. Wt: 492.377
InChI Key: QEVITVSIPWFQSX-GTWSWNCMSA-N
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Description

The compound “3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including the trifluoromethyl groups and the indole ring. The exact structure would depend on the specific arrangement of these groups within the molecule .

Scientific Research Applications

1. Photochemical Transformations

The compound has been studied in the context of photochemical transformations of oxepino[3,2-b]indolones, leading to the formation of indole-spiro(2-alkyl-2-aroyl)-3-ones. This research suggests its potential application in synthesizing complex molecular structures under light-induced conditions (Humphrey et al., 1983).

2. Enantioselective Synthesis

The compound has been explored for its role in the enantioselective synthesis of benzo[a]- and indolo[2,3-a]quinolizidines. This involves a two-step route including cyclocondensation and stereocontrolled cyclization, indicating its importance in stereoselective chemical syntheses (Amat et al., 2007).

3. Synthesis of 1,2,4-Triazoles

The compound is relevant in the synthesis of di- and trisubstituted 1,2,4-triazoles containing indole fragments. This underscores its utility in creating compounds with potential pharmacological properties (Kelarev et al., 1993).

4. Chiral Brønsted Acid Catalysts

Its derivatives have been used in the design of chiral Brønsted acid catalysts for stereoselective reactions, demonstrating its role in advanced catalyst development (Momiyama et al., 2016).

5. Microwave-Assisted Syntheses

The compound is involved in microwave-assisted syntheses of N-heterocycles, showcasing its application in efficient and clean synthetic methodologies (Portela-Cubillo et al., 2008).

6. O-Benzylation and Radical Perfluoroalkylation

It has been used in the development of novel acid-catalyzed O-benzylation reagents and in radical perfluoroalkylation processes, highlighting its versatility in various organic synthesis reactions (Yamada et al., 2012); (Leifert et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s challenging to provide a detailed analysis of its mechanism of action .

Future Directions

The future directions for research involving this compound would likely depend on its potential applications. For example, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in clinical trials .

properties

IUPAC Name

[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14F6N2O3/c25-23(26,27)16-7-3-5-14(11-16)13-32-19-10-2-1-9-18(19)20(21(32)33)31-35-22(34)15-6-4-8-17(12-15)24(28,29)30/h1-12H,13H2/b31-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVITVSIPWFQSX-GTWSWNCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C(=O)N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

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